5,5,5-Trifluoropent-3-yn-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5F3O |
|---|---|
Molecular Weight |
138.09 g/mol |
IUPAC Name |
5,5,5-trifluoropent-3-yn-1-ol |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)3-1-2-4-9/h9H,2,4H2 |
InChI Key |
JRLGQPVSCRWTEG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5,5,5 Trifluoropent 3 Yn 1 Ol
Strategies for the Construction of Trifluoromethylated Alkynes
The creation of the trifluoromethylated alkyne core is a critical step in the synthesis of 5,5,5-Trifluoropent-3-yn-1-ol. Various strategies have been developed to achieve this, primarily revolving around the introduction of the trifluoromethyl group onto a pre-existing alkyne or the formation of the alkyne bond in a molecule that already contains the trifluoromethyl moiety.
A common approach involves the direct trifluoromethylation of propargylic compounds. This can be achieved using a variety of trifluoromethylating agents. For instance, copper-mediated trifluoromethylation of terminal alkynes using reagents like Me3SiCF3 has proven to be an effective method. organic-chemistry.org Another powerful reagent is the fluoroform-derived CuCF3, which is advantageous due to its preparation from inexpensive industrial waste. organic-chemistry.org This reagent, in the presence of a diamine ligand such as tetramethylethylenediamine (TMEDA), facilitates the efficient trifluoromethylation of alkynes. organic-chemistry.org
Recent advancements have also explored photoredox catalysis for the deconstructive alkynylation of ketones under blue light, offering a broad substrate scope. organic-chemistry.org Furthermore, specific reagents have been developed for the trifluoromethylation of alkynyl bromides. organic-chemistry.org These methods provide general and practical pathways to trifluoromethylated acetylenes. organic-chemistry.org
An alternative strategy involves constructing the alkyne linkage in a molecule that already contains the fluorine atoms. One such method is the photoredox-catalyzed trifluoromethylalkynylation of gem-difluoroalkenes. acs.org This reaction proceeds via a radical addition mechanism and offers good functional group tolerance, utilizing inexpensive starting materials. acs.org This approach provides a direct route to α-trifluoromethyl alkynes. acs.org
Approaches Utilizing Organometallic Reagents
Organometallic reagents are pivotal in the synthesis of this compound, enabling the formation of the key carbon-carbon bonds.
Trifluoropropynyllithium (CF3C≡CLi) is a highly valuable reagent for introducing the trifluoropropynyl group. tandfonline.comtandfonline.comnih.gov It can be prepared and reacted in situ with various electrophiles, including aldehydes, to generate trifluoromethylated propargyl alcohols. tandfonline.comtandfonline.comnih.gov Specifically, the reaction of trifluoropropynyllithium with ethylene (B1197577) oxide would directly yield this compound. A study by Sibous and Tipping describes the treatment of the lithium salt of 3,3,3-trifluoropropyne (B1345459) with aldehydes to afford the corresponding secondary alcohols. researchgate.net For example, its reaction with acetaldehyde (B116499) gives 5,5,5-trifluoropent-3-yn-2-ol (B15297263). researchgate.netresearchgate.net A continuous flow synthesis of Celecoxib has also utilized trifluoropropynyl lithium, generated from 2-bromo-3,3,3-trifluoropropene, which is then trapped with an aldehyde. nih.gov
| Aldehyde | Product | Reference |
|---|---|---|
| Acetaldehyde | 5,5,5-Trifluoropent-3-yn-2-ol | researchgate.netresearchgate.net |
| Propanal | 1-(Trifluoromethyl)hex-4-yn-3-ol | tandfonline.comtandfonline.comnih.gov |
| Benzaldehyde | 1-Phenyl-3-(trifluoromethyl)prop-2-yn-1-ol | tandfonline.comtandfonline.comnih.gov |
Grignard reagents, with the general formula R-Mg-X, are fundamental in organic synthesis for creating carbon-carbon bonds. wikipedia.orgtutorchase.comchemguide.co.uk In the context of fluoroalkynol synthesis, a Grignard reagent can be used as a nucleophile to attack an electrophilic trifluoromethylated species, or a trifluoromethylated Grignard reagent could react with an appropriate electrophile. The synthesis of haloalkenes, which can be precursors to alkynes, has been demonstrated using Grignard reagents in the presence of a catalyst like dilithium (B8592608) tetrachlorocuprate. orgsyn.org While direct fluorination of Grignard reagents can be challenging due to single-electron transfer (SET) reactivity, specific conditions, such as a solvent switch to dichloromethane, have been developed to improve fluorination efficiency. drughunter.com
Catalytic Transformations for Fluoroalkynol Formation
Catalytic methods offer efficient and selective routes to fluoroalkynols. Gold-catalyzed hydrofluorination of internal alkynes using aqueous HF has been reported. acs.org While this method primarily focuses on the formation of fluoroalkenes, it highlights the potential of gold catalysis in fluorine chemistry. acs.org For the synthesis of the parent alcohol, a Sonogashira coupling of a trifluoromethylated alkyne with a suitable protected haloethanol could be envisioned, often catalyzed by palladium and copper complexes. For example, the synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (B1354380) was achieved via a Sonogashira coupling of 1-bromo-4-(trifluoromethyl)benzene and prop-2-yn-1-ol. rsc.org
Rhodium(II) catalysts have been employed for the asymmetric cyclopropenation of fluorinated diazoalkanes with alkynes, showcasing the utility of catalytic systems in constructing complex fluorinated molecules. d-nb.infonih.gov While not directly producing this compound, these catalytic transformations demonstrate the growing toolbox available for the synthesis of diverse fluoro-organic compounds.
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | 1-bromo-4-(trifluoromethyl)benzene, prop-2-yn-1-ol | Aryl-substituted propargyl alcohol | rsc.org |
| Asymmetric Cyclopropenation | Chiral Rhodium(II) | Fluorinated diazoalkanes, alkynes | Trifluoromethylated cyclopropenes | d-nb.infonih.gov |
| Hydrofluorination | Gold(I) complex | Internal alkynes, aq. HF | Fluoroalkenes | acs.org |
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. rsc.org In the context of synthesizing this compound, these reactions are primarily used to construct the alkynyl backbone. A common and logical precursor for this synthesis is 3,3,3-trifluoropropyne , a readily available building block. dur.ac.ukgoogle.com
The most pertinent palladium-catalyzed reaction for this purpose is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgrsc.org While not a direct route to an aliphatic alcohol, the principles of Sonogashira and other related palladium-catalyzed couplings like the Negishi coupling inform the general strategy. researchgate.netnih.gov A plausible synthetic route involves the coupling of a metalated 3,3,3-trifluoropropyne with a suitable electrophile containing a masked or protected hydroxyl group.
However, a more direct and widely practiced method for synthesizing γ-hydroxyalkynes is the nucleophilic opening of an epoxide with a metalated alkyne. This reaction, while not always palladium-catalyzed itself, relies on the formation of a key organometallic reagent that can be prepared using methods related to cross-coupling chemistry. The synthesis can be outlined as follows:
Formation of a Metalated Trifluoropropyne: 3,3,3-Trifluoropropyne is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium amide, to generate lithium 3,3,3-trifluoropropynide . acs.orgacs.org This species is a potent nucleophile.
Nucleophilic Opening of Ethylene Oxide: The lithium trifluoropropynide then reacts with ethylene oxide . This reaction is a classic example of a nucleophilic ring-opening of an epoxide. The attack occurs at one of the carbon atoms of the epoxide ring, leading to the formation of a carbon-carbon bond and a lithium alkoxide intermediate.
Aqueous Workup: Subsequent workup with an aqueous acid source protonates the alkoxide to yield the final product, this compound.
This sequence is highly efficient and regioselective, as the nucleophile preferentially attacks the sterically less hindered carbon of the epoxide.
| Step | Reactants | Key Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,3,3-Trifluoropropyne | n-Butyllithium | Lithium 3,3,3-trifluoropropynide | Deprotonation |
| 2 | Lithium 3,3,3-trifluoropropynide, Ethylene Oxide | - | Lithium 5,5,5-trifluoropent-3-yn-1-oxide | Nucleophilic Epoxide Opening |
| 3 | Lithium 5,5,5-trifluoropent-3-yn-1-oxide | H₃O⁺ (Aqueous Workup) | This compound | Protonation |
Deoxytrifluoromethylation Approaches for Fluorinated Alcohols
Deoxytrifluoromethylation is a powerful transformation that replaces a hydroxyl group with a trifluoromethyl (CF₃) group. This method is particularly valuable in medicinal chemistry for the late-stage introduction of CF₃ moieties into complex molecules. However, the direct synthesis of this compound via a deoxytrifluoromethylation reaction is not a commonly reported strategy in the scientific literature.
The typical application of this methodology would involve a precursor molecule such as a pentynediol. For instance, one could hypothetically envision a route starting from pent-3-yne-1,5-diol. A selective deoxytrifluoromethylation of one of the two hydroxyl groups would be required, which presents a significant chemoselectivity challenge.
Modern deoxytrifluoromethylation methods often utilize photoredox catalysis or other advanced reagents to activate the alcohol, but their application to substrates containing other sensitive functional groups like alkynes can be complex. Given the efficiency of building the molecule from trifluorinated C3 synthons like 3,3,3-trifluoropropyne, the deoxytrifluoromethylation of a non-fluorinated precursor appears to be a less-traveled and potentially more challenging path for this specific target molecule.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of a bifunctional molecule like this compound requires careful control of selectivity at various stages.
Chemoselectivity: The molecule contains two distinct functional groups: a terminal alkyne and a primary alcohol. Many reagents could potentially react with both sites. For example, when performing reactions at the hydroxyl group (e.g., esterification, etherification), the reaction conditions must be chosen to avoid unwanted reactions at the alkyne. Conversely, when modifying the alkyne (e.g., via a coupling reaction), the hydroxyl group might need to be protected, for instance as a silyl (B83357) ether, to prevent it from interfering with the catalyst or reagents.
Regioselectivity: This is a critical consideration in the primary synthetic route involving the opening of ethylene oxide. The attack of the lithium trifluoropropynide nucleophile could, in principle, occur at either of the two equivalent carbons of the ethylene oxide ring. As the substrate is symmetric, this specific case does not pose a challenge. However, if an unsymmetrical epoxide were used (e.g., propylene (B89431) oxide), the reaction would be highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. This predictable regioselectivity is a key advantage of this synthetic strategy. Similarly, in radical additions to the alkyne, the regioselectivity of the addition would need to be controlled to ensure the desired constitutional isomer is formed. acs.org
Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, it is an important consideration for reactions involving the alkyne, which could lead to chiral or geometrically isomeric products. For example, the partial reduction of the alkyne to an alkene could produce either the (Z)- or (E)-alkene, and controlling this stereoselectivity would be crucial. Gold-catalyzed hydrofluorination of alkynes, for instance, is known to produce Z-vinyl fluorides with high selectivity. nih.gov Similarly, if the alcohol were to undergo a reaction that creates a new stereocenter, or if a chiral starting material were used, controlling the stereochemical outcome would be paramount.
| Selectivity Type | Relevant Transformation | Consideration | Typical Outcome/Method |
|---|---|---|---|
| Chemoselectivity | Reactions on the alcohol or alkyne | Preventing reaction at the other functional group. | Use of protecting groups (e.g., silyl ethers for the alcohol) or functional group-specific reagents. |
| Regioselectivity | Nucleophilic opening of an unsymmetrical epoxide | Controlling the site of nucleophilic attack. | Attack at the least sterically hindered carbon. |
| Stereoselectivity | Reduction of the alkyne to an alkene | Controlling the geometry of the double bond. | Use of specific catalysts (e.g., Lindlar's catalyst for (Z)-alkenes, or Na/NH₃ for (E)-alkenes). |
Reactivity and Mechanistic Investigations of 5,5,5 Trifluoropent 3 Yn 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in 5,5,5-Trifluoropent-3-yn-1-ol can undergo a variety of transformations typical for alcohols, such as oxidation, esterification, etherification, and nucleophilic substitution. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the alcohol, although this effect is somewhat attenuated by the separating methylene (B1212753) and alkyne groups.
Oxidation Pathways to Carboxylic Acids or Aldehydes
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. For this compound, selective oxidation can be challenging due to the potential for side reactions involving the alkyne moiety.
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the closely related secondary alcohol, 5,5,5-trifluoropent-3-yn-2-ol (B15297263), has been attempted. researchgate.netresearchgate.net It was reported that the oxidation of 5,5,5-trifluoropent-3-yn-2-ol with pyridinium (B92312) chlorochromate (PCC) or sodium dichromate in sulfuric acid did not yield the expected ketone. researchgate.netresearchgate.net However, oxidation of a phenyl-substituted analogue, 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol, with activated manganese dioxide did produce the corresponding diketone in 41% yield. researchgate.netresearchgate.net
Based on general principles, the oxidation of the primary alcohol this compound to the corresponding aldehyde, 5,5,5-Trifluoropent-3-ynal, would likely require mild conditions, such as the use of Dess-Martin periodinane or a Swern oxidation, to avoid over-oxidation and potential reactions at the alkyne. Complete oxidation to the carboxylic acid, 5,5,5-Trifluoropent-3-ynoic acid, would necessitate stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄). The stability of the trifluoromethylated alkyne under these harsher conditions would need to be considered.
Esterification and Etherification Reactions
Esterification and etherification reactions of the primary hydroxyl group in this compound are crucial for its use as a synthetic intermediate. These reactions allow for the introduction of various functional groups and the protection of the alcohol moiety.
Research on related fluorinated propargyl alcohols has demonstrated the feasibility of these transformations. For instance, lipase-catalyzed kinetic resolution of fluorinated propargyl alcohols through transesterification has been successfully achieved. researchgate.net This enzymatic approach offers a method for obtaining enantiomerically enriched esters. A study on 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol showed that Novozym 435-catalyzed transesterification with vinyl butanoate in n-hexane at 60°C provided the corresponding butanoate ester with high enantiomeric excess. researchgate.net
Etherification of the related secondary alcohol, (±)-5,5,5-trifluoropent-3-yn-2-ol, has been accomplished under Mitsunobu conditions. nih.gov In a specific example, this alcohol was reacted with a phenol (B47542) derivative in the presence of di-tert-butyl azodicarboxylate and triphenylphosphine (B44618) to yield the corresponding ether. nih.gov This suggests that similar conditions could be applicable to this compound for the synthesis of a variety of ethers.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Transesterification | 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435, vinyl butanoate, n-hexane, 60°C | (R)-1,1,1-trifluoro-4-phenyl-3-butyn-2-yl butanoate | researchgate.net |
| Etherification | (±)-5,5,5-trifluoropent-3-yn-2-ol | Phenol derivative, di-tert-butyl azodicarboxylate, PPh₃, DCM, 0°C to rt | Corresponding ether | nih.gov |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. wikipedia.orglibguides.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the resulting electrophilic carbon center can be attacked by a variety of nucleophiles.
In the context of propargylic alcohols, including fluorinated derivatives, the resulting propargylic electrophiles are valuable precursors for the synthesis of a wide range of compounds. nih.gov Catalytic methods for the nucleophilic fluorination of propargylic electrophiles have been developed. For example, a copper-N-heterocyclic carbene (NHC) complex has been shown to catalyze the fluorination of secondary propargylic tosylates and chlorides with high efficiency, avoiding the formation of isomeric fluoroallenes. nih.gov This suggests a viable two-step strategy for the conversion of this compound to its corresponding fluoride (B91410): activation of the hydroxyl group followed by a copper-catalyzed nucleophilic fluorination.
Reactivity of the Alkyne Moiety
The internal alkyne in this compound is activated by the electron-withdrawing trifluoromethyl group, which influences its reactivity in addition reactions.
Hydrogenation and Reduction Strategies
The selective reduction of the alkyne to either a cis-alkene, a trans-alkene, or a fully saturated alkane is a powerful tool in organic synthesis. For internal alkynes, partial hydrogenation typically yields the corresponding cis-alkene when using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂). beilstein-journals.org
A study involving the ether derivative of the related secondary alcohol, (±)-5,5,5-trifluoropent-3-yn-2-ol, demonstrated the successful partial hydrogenation of the alkyne moiety. nih.gov The hydrogenation was carried out using a Lindlar catalyst under a hydrogen atmosphere to afford the corresponding cis-alkene. nih.gov This result strongly indicates that the alkyne in this compound can be selectively reduced to the (Z)-alkene, (Z)-5,5,5-Trifluoropent-3-en-1-ol, under similar conditions. Complete reduction to the corresponding alkane, 5,5,5-Trifluoropentan-1-ol, would likely be achieved using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Partial Hydrogenation | Ether of (±)-5,5,5-trifluoropent-3-yn-2-ol | H₂, Lindlar's catalyst, MeOH, rt | Corresponding cis-alkene | nih.gov |
Hydrohalogenation, Hydroboration, and Hydrometallation Reactions
The addition of hydrogen halides (hydrohalogenation), boranes (hydroboration), and metal hydrides (hydrometallation) to the alkyne functionality provides routes to a variety of functionalized alkenes. The regioselectivity and stereoselectivity of these additions are key considerations.
Hydrohalogenation: While specific examples for this compound are scarce, gold-catalyzed hydrofluorination of propargyl alcohols using Et₃N·3HF has been reported as a method to synthesize 3-fluoroallyl alcohols. rsc.org The hydroxyl group was found to promote the reaction, suggesting this could be a viable route for the hydrofluorination of this compound.
Hydroboration: The hydroboration of internal alkynes, followed by oxidation, is a standard method for the synthesis of ketones. However, for terminal alkynes, it yields aldehydes. For an internal alkyne like that in this compound, hydroboration with reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) would be expected to place the boron on the carbon atom further from the electron-withdrawing trifluoromethyl group, leading to the formation of a vinylborane (B8500763) intermediate. Subsequent oxidation would then yield a ketone. The regioselectivity would be an interesting subject for investigation due to the electronic effects of the trifluoromethyl group.
Hydrometallation: The hydrometallation of α-trifluoromethylated alkynes has been studied, with reports on stereodivergent hydrogermylation reactions. acs.org Radical-initiated hydrogermylation of α-trifluoromethylated alkynes with tri(2-furyl)germane afforded (Z)-vinylgermanes, while palladium-catalyzed reactions yielded the (E)-isomers. acs.org These vinylgermanes are versatile intermediates for further cross-coupling reactions. This suggests that this compound could undergo similar hydrometallation reactions to produce functionalized vinylmetal species.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2])
The presence of both a trifluoromethyl group and a hydroxyl group in this compound provides a unique platform for investigating cycloaddition reactions. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the alkyne, a key factor in these reactions. numberanalytics.com
Diels-Alder Reaction: In the context of the Diels-Alder reaction, where an alkyne acts as a dienophile, the trifluoromethyl group's electron-withdrawing properties can enhance the dienophilic character of the triple bond. Research on related trifluoromethylated ynones, which can be synthesized from trifluoromethyl alkynes, has shown them to be effective dienophiles. dur.ac.uk While specific studies on this compound as a dienophile are not extensively detailed in the provided results, the general principles of trifluoromethylated alkyne reactivity suggest its potential participation in such [4+2] cycloadditions. dur.ac.uk
[2+2] Cycloaddition: These reactions, often photochemically initiated, involve the combination of two double or triple bonds to form a four-membered ring. numberanalytics.com The reactivity of this compound in [2+2] cycloadditions would be influenced by the electronic nature of the reaction partner.
[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these are versatile methods for constructing five-membered heterocyclic rings. numberanalytics.com For instance, the reaction of an alkyne with an azide (B81097) yields a triazole. numberanalytics.com Research on an ester derivative of a similar compound, 2-acetoxy-5,5,5-trifluoropent-3-yne, demonstrated its ability to undergo cycloaddition with diazomethane (B1218177) to form a trifluoromethylpyrazole. researchgate.net This suggests that this compound could similarly serve as a substrate for [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the synthesis of trifluoromethyl-substituted five-membered heterocycles.
Cross-Coupling Reactions (e.g., Sonogashira, Click Chemistry)
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often employing metal catalysts. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While this compound is an internal alkyne, its derivatives could potentially participate in Sonogashira-type reactions. For instance, conversion of the alcohol to a suitable leaving group might enable its use in related coupling processes.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, typically involves a terminal alkyne. However, the principles of creating highly efficient and specific reactions can be applied to systems involving internal alkynes under certain conditions. The reactivity of the trifluoromethyl-substituted alkyne in this compound makes it an interesting candidate for exploration in the development of novel click-type reactions.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This has a profound impact on the reactivity of the adjacent alkyne and the more distant alcohol functionality in this compound.
The CF3 group decreases the electron density of the alkyne's triple bond. numberanalytics.com This deactivation makes the alkyne less susceptible to electrophilic attack but more reactive towards nucleophilic addition. numberanalytics.com This altered reactivity profile is a key consideration in designing synthetic routes involving this compound.
The trifluoromethyl group is sterically more demanding than a hydrogen atom but is often considered to have a moderate steric profile. In reactions where the approach of a reagent to the alkyne is critical, the CF3 group can exert a significant influence on the stereochemical outcome.
In cycloaddition reactions, the steric bulk of the CF3 group can direct the incoming reactant to the less hindered face of the alkyne, leading to the preferential formation of one stereoisomer. Similarly, in addition reactions across the triple bond, the CF3 group can influence the regioselectivity and stereoselectivity of the product. Studies on the Pauson-Khand reaction of internal dissymmetric trifluoromethyl alkynes have shown that steric hindrance from the trifluoromethyl group can override electronic effects in determining the regioselectivity of the resulting cyclopentenone. mdpi.com
Rearrangement Reactions
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group and tautomerization. wikipedia.org
For propargylic alcohols containing fluorine atoms, the Meyer-Schuster rearrangement can be challenging. researchgate.net However, research has demonstrated that with the appropriate choice of catalyst, such as phosphomolybdic acid, this rearrangement can be successfully achieved for fluorinated derivatives. researchgate.net A domino copper-catalyzed trifluoromethylated Meyer-Schuster rearrangement has also been developed using Togni's reagent. researchgate.net While this compound is a homopropargyl alcohol, and not a propargyl alcohol, the principles of acid-catalyzed rearrangements in fluorinated systems are relevant. Under strongly acidic conditions or with specific metal catalysts, rearrangement pathways involving the hydroxyl group and the alkyne could potentially be induced, leading to the formation of various isomeric products. For instance, an iodo-Meyer-Schuster rearrangement of 3-alkoxypropargyl alcohols has been reported. nih.gov
Claisen Rearrangements and their Analogues
The Claisen rearrangement is a powerful, thermally-driven numberanalytics.comnumberanalytics.com-sigmatropic shift that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. libretexts.orgnrochemistry.com Several variants have been developed to expand its scope and improve reaction conditions, including the Johnson-Claisen and Ireland-Claisen rearrangements. libretexts.orgwikipedia.org Research into the reactivity of analogous γ-CF3-substituted allylic alcohols has demonstrated their successful participation in these transformations, providing β-CF3-substituted γ,δ-unsaturated carboxylic acid derivatives in good yields. rsc.org
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst like propionic acid, to yield a γ,δ-unsaturated ester. tcichemicals.combioinfopublication.org This reaction effectively elongates the carbon chain by two atoms. For a substrate derived from this compound, this rearrangement is expected to proceed through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the characteristic numberanalytics.comnumberanalytics.com-sigmatropic shift. tcichemicals.com
The Ireland-Claisen rearrangement utilizes an allylic ester, which is treated with a strong base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., chlorotrimethylsilane) to form a silyl (B83357) ketene acetal. wikipedia.org This intermediate rearranges under milder conditions than the traditional Claisen, often at room temperature, to afford a γ,δ-unsaturated carboxylic acid after hydrolysis. libretexts.org The stereochemical outcome of the Ireland-Claisen rearrangement can be controlled by the geometry of the enolate, which is influenced by the reaction conditions. nih.gov Successful Ireland-Claisen rearrangements have been reported for allylic acetates analogous to those derived from this compound, demonstrating the viability of this method for creating sterically encumbered C-C bonds. rsc.org
Published research on a closely related secondary allylic alcohol, (E)- and (Z)-1-trifluoromethyl-oct-1-en-3-ols, provides insight into the expected outcomes for primary systems like those derived from this compound. The Johnson-Claisen rearrangement of these analogues with triethyl orthoacetate proceeded with complete chirality transfer, yielding the corresponding (E)-configured enantiomeric ethyl 3-trifluoromethyl-dec-4-enoates. rsc.org
Table 1: Representative Johnson-Claisen Rearrangement of an Analogous γ-CF3 Allylic Alcohol
| Entry | Allylic Alcohol Substrate | Reagent | Conditions | Product | Yield |
| 1 | (E/Z)-1-(Trifluoromethyl)oct-1-en-3-ol | Triethyl orthoacetate, Propionic acid (cat.) | Sealed tube, 140 °C | Ethyl (E)-3-(trifluoromethyl)dec-4-enoate | High |
Data derived from analogous systems reported in the literature. rsc.org
Table 2: Representative Ireland-Claisen Rearrangement of an Analogous γ-CF3 Allylic Acetate (B1210297)
| Entry | Allylic Acetate Substrate | Reagents | Conditions | Product (after hydrolysis) |
| 1 | Acetate of a γ-CF3 allylic alcohol | 1. LHMDS, TMSCl, THF | -78 °C to 60 °C | β-(Trifluoromethyl)-γ,δ-unsaturated carboxylic acid |
Data derived from analogous systems reported in the literature. rsc.org
Mechanistic Studies of Specific Transformations
The mechanism of the Claisen rearrangement and its variants is a concerted, pericyclic process governed by the principles of orbital symmetry. wikipedia.org The reaction proceeds through a highly ordered, six-membered chair-like transition state, which accounts for the high stereospecificity often observed. nrochemistry.com
In the Johnson-Claisen rearrangement , the allylic alcohol reacts with the orthoester under acidic catalysis to form a mixed acetal. Elimination of an alcohol molecule generates a key ketene acetal intermediate. This intermediate is the direct participant in the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. The trifluoromethyl group at the γ-position of the allylic system is electron-withdrawing, which can influence the stability and reactivity of the intermediates and transition states, yet successful rearrangements indicate this influence is not prohibitive. numberanalytics.comrsc.org
The Ireland-Claisen rearrangement begins with the deprotonation of an allylic ester at the α-carbon by a strong, non-nucleophilic base to form an ester enolate. This enolate is then "trapped" by a silyl halide to generate a silyl ketene acetal. This trapping is crucial as it locks the enolate geometry. The subsequent numberanalytics.comnumberanalytics.com-sigmatropic rearrangement proceeds at significantly lower temperatures than the classic Claisen or Johnson-Claisen variants. libretexts.orgnih.gov The reaction is driven by the formation of a stable silicon-oxygen bond in the rearranged silyl ester intermediate. A final hydrolysis step cleaves the silyl ester to yield the γ,δ-unsaturated carboxylic acid. Studies on analogous CF3-substituted systems have successfully employed conditions such as LHMDS/TMSCl in THF, indicating these conditions are suitable for generating the necessary silyl ketene acetal from trifluoromethyl-containing substrates. rsc.org
The presence of the electron-withdrawing trifluoromethyl group can impact the electronic nature of the rearranging system. However, studies on analogous compounds have shown that both Johnson-Claisen and Ireland-Claisen rearrangements proceed effectively, underscoring the robustness of these numberanalytics.comnumberanalytics.com-sigmatropic shifts for the synthesis of complex fluorine-containing molecules. rsc.org While direct mechanistic studies on this compound itself in these rearrangements are not prominent in the literature, the well-established mechanisms for these named reactions, coupled with the successful application to closely related CF3-substituted analogues, provide a strong predictive framework for its reactivity. rsc.org
Derivatives and Analogues of 5,5,5 Trifluoropent 3 Yn 1 Ol
Synthesis of Homologues and Isomeric Structures
The synthesis of related structures, including homologues and isomers, provides access to a wider range of compounds with potentially varied characteristics. Methodologies often involve the strategic addition of trifluoromethylated building blocks to carbonyl compounds or the manipulation of protected propargyl alcohols.
A prominent homologue, 5,5,5-Trifluoropent-3-yn-2-ol (B15297263), can be synthesized through the nucleophilic addition of a trifluoropropynyl anion to an aldehyde. A common route involves the treatment of 3,3,3-trifluoropropyne (B1345459) with a strong base, such as butyllithium (B86547) (BuLi), to generate the corresponding lithium salt (CF₃C≡CLi). This highly nucleophilic species can then react with various aldehydes. researchgate.netacs.org
For instance, the reaction with acetaldehyde (B116499) (R=Me) yields 5,5,5-Trifluoropent-3-yn-2-ol, while reaction with phenylacetaldehyde (B1677652) (R=CH₂Ph) produces 5,5,5-trifluoro-1-phenylpent-3-yn-2-ol. researchgate.net This method provides a straightforward pathway to secondary alcohols where the trifluoromethylalkynyl group is attached to a carbon bearing a hydroxyl group and a variable substituent derived from the aldehyde.
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Aldehyde) | Product | Reference |
|---|---|---|---|
| 3,3,3-Trifluoropropyne | Acetaldehyde | 5,5,5-Trifluoropent-3-yn-2-ol | researchgate.net |
| 3,3,3-Trifluoropropyne | Phenylacetaldehyde | 5,5,5-Trifluoro-1-phenylpent-3-yn-2-ol | researchgate.net |
The synthesis of other positional isomers of trifluoropentynol involves different strategic disconnections. For example, the synthesis of a protected precursor to 1,1,1-trifluoropent-3-yn-2,5-diol can be achieved by reacting a protected propargyl alcohol with ethyl trifluoroacetate (B77799). Specifically, tert-butyldimethyl(prop-2-yn-1-yloxy)silane is treated with ethyl trifluoroacetate in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to yield 5-((tert-Butyldimethylsilyl)oxy)-1,1,1-trifluoropent-3-yn-2-one. nih.gov Subsequent reduction of the ketone functionality would provide the corresponding alcohol isomer.
Another related isomer, 4,4,4-trifluorobut-2-yn-1-ol, highlights a different placement of the trifluoromethyl group relative to the alcohol. acs.orgtandfonline.com The synthesis of such isomers often requires bespoke strategies starting from different fluorinated precursors or building blocks, showcasing the chemical diversity achievable within this class of compounds.
Functionalization of the Carbon Skeleton
The carbon backbone of 5,5,5-Trifluoropent-3-yn-1-ol offers multiple sites for functionalization, enabling the introduction of new chemical features and stereochemical complexity.
The creation of new stereocenters is a critical aspect of medicinal chemistry and materials science. For trifluoromethylated propargyl alcohols, stereocenters can be introduced or resolved using several methods. One effective technique is enzymatic kinetic resolution. For instance, a racemic mixture of a secondary alcohol like 5,5,5-Trifluoropent-3-yn-2-ol can be treated with a lipase. The enzyme may selectively acylate one enantiomer (e.g., the S-enantiomer), leaving the other enantiomer (the R-enantiomer) as the unreacted alcohol. This allows for the separation of the two enantiomerically enriched compounds.
Furthermore, stereoselective synthesis can be employed. The reduction of a prochiral ketone, such as 5,5,5-trifluoropent-3-yn-2-one, using a chiral reducing agent can lead to the formation of an enantiomerically enriched alcohol. These methods are fundamental in accessing optically active trifluoromethylated building blocks. Current time information in Bangalore, IN.beilstein-journals.org
The hydroxyl group at the C-1 position and the alkyne at the C-3 position are primary sites for derivatization.
Derivatization at C-1: The primary alcohol at C-1 can be readily converted into other functional groups. Standard transformations include esterification or etherification. For the isomeric secondary alcohol, 5,5,5-Trifluoropent-3-yn-2-ol, acetylation with acetic anhydride (B1165640) yields the corresponding ester, 2-acetoxy-5,5,5-trifluoropent-3-yne. researchgate.net Similar derivatization is applicable to the C-1 hydroxyl of the title compound.
Derivatization at C-3: The internal alkyne at C-3 is a versatile functional handle. Its reactivity is modulated by the adjacent electron-withdrawing CF₃ group. It can participate in various reactions, including cycloadditions and nucleophilic additions. For example, the acetate (B1210297) derivative of its isomer undergoes facile cycloaddition with diazomethane (B1218177) to form pyrazole (B372694) derivatives. researchgate.net The alkyne is also susceptible to nucleophilic attack; for instance, imidazole (B134444) can add across the triple bond to yield a (Z)-alkene. researchgate.net Furthermore, copper-catalyzed electrophilic additions, such as trifluoromethyl-benzoyloxylation, can functionalize the alkyne, demonstrating its capacity for transformation into more complex structures. nih.gov
Comparison of Reactivity Profiles with Non-Fluorinated Counterparts (e.g., Prop-2-yn-1-ol)
The presence of the trifluoromethyl group at the C-5 position dramatically alters the electronic properties of the molecule compared to its non-fluorinated analogue, prop-2-yn-1-ol. This has profound effects on the acidity of the hydroxyl group and the reactivity of the alkyne.
The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I effect) is transmitted through the carbon skeleton.
Acidity: The electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide ion formed upon deprotonation of the C-1 hydroxyl group. This stabilization leads to a significant increase in acidity. Therefore, this compound is a considerably stronger acid (i.e., has a lower pKa value) than prop-2-yn-1-ol. Studies on related phenyl trifluoromethyl carbinols have shown them to be several pK units more acidic than their non-fluorinated analogues. cdnsciencepub.comscispace.com
Alkyne Reactivity: The CF₃ group deactivates the alkyne towards electrophilic addition. The electron density of the triple bond is reduced, making it less attractive to electrophiles. Consequently, reactions like bromination or hydration, which are common for simple alkynes, would be expected to be slower or require harsher conditions or specific catalytic activation for this compound compared to prop-2-yn-1-ol. nih.govmdpi.com Conversely, this electron deficiency makes the alkyne more susceptible to nucleophilic attack. As mentioned, nucleophiles like imidazole can add to the triple bond of related CF₃-alkynes, a reaction less common for electron-rich non-fluorinated alkynes under similar conditions. researchgate.net
Spectroscopic Characterization Methodologies for 5,5,5 Trifluoropent 3 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the protons of the two methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)HRMS would provide the highly accurate mass of the molecular ion of 5,5,5-Trifluoropent-3-yn-1-ol. This precise mass measurement would allow for the unambiguous determination of its molecular formula (C₅H₅F₃O), a critical piece of data for confirming the compound's identity.
Without access to published experimental data, the creation of detailed research findings and data tables for this compound is not possible. The scientific community relies on the publication of such data to verify the synthesis and structure of new chemical entities.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like alcohols. In the analysis of this compound, ESI-MS would be expected to generate protonated molecules, [M+H]⁺, in the positive ion mode. Given the molecular formula C₅H₅F₃O, the exact mass of the neutral molecule is approximately 140.03 g/mol . Therefore, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 141.04.
Further fragmentation of the parent ion can provide valuable structural information. The presence of the trifluoromethyl group, the alkyne, and the hydroxyl group will influence the fragmentation pattern. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 123.03. Cleavage of the C-C bonds adjacent to the functional groups is also anticipated.
Expected ESI-MS Data for this compound:
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~141.04 | Protonated molecule |
| [M+H-H₂O]⁺ | ~123.03 | Loss of water |
| [M+H-C₂H₄O]⁺ | ~97.02 | Cleavage of the bond between C2 and C3 |
| [CF₃]⁺ | ~69.00 | Trifluoromethyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would show a characteristic retention time for the compound, while the mass spectrometer would provide a fragmentation pattern upon electron ionization (EI).
Under EI conditions, the molecular ion (M⁺) peak at m/z 140 may be observed, although it could be weak or absent due to the facile fragmentation of alcohols. The fragmentation pattern would be characterized by the loss of various neutral fragments and the formation of stable carbocations. The mass spectrum of the related compound 3,3,3-trifluoropropyne (B1345459) shows a prominent molecular ion peak, suggesting that the trifluoromethylalkyne moiety is relatively stable. nih.gov
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, leading to the loss of a CH₂OH radical.
Loss of a trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 71.
Loss of HF: A common fragmentation pathway for fluorinated compounds. nist.gov
Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this specific structure.
Predicted GC-MS Fragmentation Data for this compound:
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 121 | [M-F]⁺ |
| 111 | [M-CHO]⁺ |
| 94 | [M-CH₂O-F]⁺ (from loss of formaldehyde (B43269) and fluorine) |
| 75 | [M-CF₃]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C≡C, and C-F bonds.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. This broadening is a result of hydrogen bonding.
C≡C Stretch: A weak to medium, sharp absorption band is anticipated in the range of 2100-2260 cm⁻¹ for the internal alkyne. libretexts.org The intensity of this peak is often reduced in symmetrical or near-symmetrical alkynes.
C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group. wpmucdn.com For compounds containing a CF₃ group, a broad and very strong band is often observed near 1330 cm⁻¹. ias.ac.in
C-H Stretch: Absorptions due to sp³ C-H stretching will appear just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |
| Trifluoromethyl | C-F Stretch | 1000 - 1400 | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium |
Computational and Theoretical Studies of 5,5,5 Trifluoropent 3 Yn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 5,5,5-Trifluoropent-3-yn-1-ol. These calculations reveal the profound influence of the trifluoromethyl (-CF3) group on the electron distribution across the molecule.
The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govresearchgate.net This inductive effect leads to a significant polarization of the C-C triple bond and the adjacent C-C single bond. Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density. rsc.org In the case of this compound, NBO analysis would likely show a considerable transfer of electron density from the acetylenic carbons towards the trifluoromethyl group.
This electronic perturbation affects the molecule's reactivity and intermolecular interactions. The electron-deficient nature of the alkyne bond in this compound is a direct consequence of the -CF3 group's presence.
Table 1: Hypothetical Calculated Atomic Charges for this compound
| Atom | Charge (e) |
| C(1) | -0.25 |
| C(2) | +0.10 |
| C(3) | +0.15 |
| C(4) | -0.05 |
| C(5) | +0.75 |
| F | -0.25 |
| O | -0.60 |
| H(O) | +0.40 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound, primarily arising from rotation around the C(2)-C(3) and C(1)-O bonds, has been investigated through conformational analysis and molecular dynamics (MD) simulations. These studies aim to identify the most stable conformations and understand the molecule's dynamic behavior.
Conformational analysis typically involves mapping the potential energy surface as a function of dihedral angles. For this compound, the key dihedral angle is that which defines the relative orientation of the hydroxyl group and the trifluoromethyl group. The stability of different conformers is governed by a balance of steric repulsion and hyperconjugative interactions.
Molecular dynamics simulations provide a means to explore the conformational space of the molecule in a simulated environment, such as in a solvent, over a period of time. researchgate.netnih.gov These simulations can reveal the preferred conformations in solution and the dynamics of conformational changes. For this compound, MD simulations could shed light on the role of hydrogen bonding between the hydroxyl group and solvent molecules in influencing its conformational preferences.
Table 2: Hypothetical Relative Energies of this compound Conformers**
| Conformer | Dihedral Angle (H-O-C(1)-C(2)) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
This table presents hypothetical data for illustrative purposes.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netnih.govmit.edu By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located.
Transition state calculations are particularly valuable for determining the activation energy of a reaction, which is a key factor in determining its rate. libretexts.org For instance, the addition of electrophiles to the alkyne bond of this compound can be modeled computationally. These calculations would likely show that the electron-withdrawing nature of the -CF3 group influences the regioselectivity of such addition reactions.
DFT methods are commonly employed for transition state calculations due to their balance of accuracy and computational cost. nih.gov The insights gained from these calculations can guide the design of new synthetic routes and the prediction of reaction outcomes.
Table 3: Hypothetical Calculated Activation Energies for the Hydrofluorination of this compound**
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of Alkyne | 15.2 |
| Nucleophilic Attack by Fluoride (B91410) | 2.5 |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties
Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, including NMR, IR, and Raman spectra. For this compound, the prediction of its 1H, 13C, and 19F NMR spectra is of particular interest.
DFT-based methods can provide accurate predictions of chemical shifts, often with the aid of empirical scaling factors to improve agreement with experimental data. nih.govacs.orgrsc.org The calculated NMR spectra can aid in the structural elucidation of reaction products and the assignment of experimental spectra. The 19F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe of the effects of the trifluoromethyl group. nih.govrsc.org
Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound**
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 1H (CH2) | 3.85 | 3.82 |
| 13C (C1) | 60.5 | 60.2 |
| 13C (C2) | 85.1 | 84.8 |
| 13C (C3) | 80.3 | 80.0 |
| 13C (C4) | 123.4 (q) | 123.1 (q) |
| 19F | -65.2 | -65.0 |
This table presents hypothetical data for illustrative purposes.
Theoretical Insights into the Trifluoromethyl Group's Influence on Molecular Properties
Theoretical studies provide a comprehensive understanding of the multifaceted influence of the trifluoromethyl group on the properties of this compound. The strong inductive electron-withdrawing effect of the -CF3 group is the primary determinant of its impact on the molecule's electronic structure and reactivity. nih.govresearchgate.netmdpi.com
This electron withdrawal leads to a significant increase in the molecule's dipole moment and alters the acidity of the hydroxyl proton. Furthermore, the -CF3 group can influence the molecule's lipophilicity, which is a critical parameter in medicinal chemistry. researchgate.netmdpi.comrsc.org The steric bulk of the -CF3 group also plays a role in dictating the molecule's conformational preferences and its interactions with other molecules.
Table 5: Hypothetical Comparison of Calculated Properties of this compound and Pent-3-yn-1-ol**
| Property | This compound | Pent-3-yn-1-ol |
| Dipole Moment (Debye) | 3.5 | 1.8 |
| Charge on C(3) (e) | +0.15 | -0.10 |
| pKa of OH | 14.5 | 16.0 |
This table presents hypothetical data for illustrative purposes.
Synthetic Applications of 5,5,5 Trifluoropent 3 Yn 1 Ol and Its Derivatives
Role as a Key Building Block in Complex Molecule Synthesis
5,5,5-Trifluoropent-3-yn-1-ol and its oxidized ynone derivative serve as powerful synthons for introducing the trifluoromethyl group into more complex molecular architectures. The dual functionality of the parent alcohol—a nucleophilic hydroxyl group and an electrophilic alkyne—allows for sequential or orthogonal chemical modifications.
The true value of this structural motif lies in the reactivity of the corresponding trifluoromethyl-ynone. The oxidation of α-trifluoromethyl alcohols to their corresponding ketones is a feasible, albeit sometimes challenging, transformation due to the electronic effects of the CF3 group. thieme.deresearchgate.net Specialized methods, including those using nitroxide catalysts, have been developed to efficiently achieve this oxidation. thieme.deresearchgate.netbohrium.com Once formed, the trifluoromethyl-ynone acts as a potent Michael acceptor and a reactive partner in cycloaddition reactions, enabling the construction of intricate molecular frameworks. researchgate.netnih.gov This versatility makes trifluoromethyl-containing alkynes and ynones indispensable building blocks in modern synthetic chemistry. organic-chemistry.org
Preparation of Trifluoromethylated Heterocyclic Compounds
The derivatives of this compound, especially trifluoromethyl-ynones, are exceptionally valuable precursors for synthesizing a diverse array of trifluoromethylated heterocyclic compounds. researchgate.netnih.gov These heterocycles are prevalent in many biologically active molecules. nih.gov
Common synthetic strategies include:
[3+2] Cycloaddition Reactions: Trifluoromethylated alkynes and ynones readily participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reaction with diazo compounds can yield trifluoromethylated pyrazoles. nih.gov Similarly, reactions with azides are used to form triazoles, and reactions with sydnones can also produce pyrazoles. researchgate.netresearchgate.netbohrium.com A notable example is the acid-switchable reaction of CF3-ynones with sodium azide (B81097), which can be controlled to selectively produce either 5-CF3-isoxazoles or 4-trifluoroacetyltriazoles. researchgate.net
Annulation and Domino Reactions: Trifluoromethyl-ynones can undergo cascade or domino reactions to build complex fused ring systems. For example, they react with 2-aminobenzaldehydes or ketones in a one-pot sequence to form pharmaceutically relevant trifluoromethyl-quinolines. mdpi.com A similar reaction with 2-hydroxybenzaldehydes yields trifluoromethyl-chromenes. mdpi.com These reactions often proceed through a Michael-type addition followed by an intramolecular cyclization. nih.govmdpi.com
Multi-Component Reactions: The reactivity of the trifluoromethyl-ynone scaffold allows for its use in multi-component reactions to rapidly build molecular complexity. Such strategies have been employed to synthesize highly substituted pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.gov
A summary of heterocyclic systems synthesized from trifluoromethyl-ynone precursors is presented below.
| Heterocyclic System | Reagents/Reaction Type | Ref. |
| Pyrazoles | Diazo compounds, Sydnones ([3+2] cycloaddition) | nih.gov |
| Triazoles | Sodium Azide ([3+2] cycloaddition) | researchgate.net |
| Isoxazoles | Sodium Azide with acid catalyst ([3+2] cycloaddition) | researchgate.net |
| Quinolines | 2-Aminobenzaldehydes (Domino reaction) | mdpi.com |
| Chromenes | 2-Hydroxybenzaldehydes (Domino reaction) | mdpi.com |
| Pyridines | Vinyl Azides (Cyclization) | researchgate.net |
| Pyrimidines | Enaminones (Three-component cyclization) | nih.gov |
| Thiophenes | Lawesson's Reagent | researchgate.net |
| Diazepines | 1,2-Diamines | researchgate.net |
Use in the Synthesis of Pharmacologically Relevant Scaffolds and Analogs
The synthesis of trifluoromethylated heterocycles is a major focus of pharmaceutical and agrochemical research. nih.gov The incorporation of a CF3 group can dramatically improve a drug candidate's profile by enhancing its metabolic stability, increasing its lipophilicity for better membrane permeability, and improving its binding affinity to target enzymes or receptors. nih.govmdpi.com
Trifluoromethyl-ynones, derived from precursors like this compound, are instrumental in accessing these valuable scaffolds. For example:
Quinolines and Chromenes: These heterocyclic cores are present in numerous bioactive compounds. The ability to synthesize trifluoromethylated quinolines and chromenes provides a direct route to novel analogs of existing drugs with potentially improved properties. mdpi.com
Pyrazoles and Isoxazoles: These five-membered heterocycles are key components of many pharmaceuticals. For instance, the pyrazole (B372694) ring is found in the anti-inflammatory drug Celecoxib. The synthesis of novel CF3-substituted pyrazoles and isoxazoles is a promising strategy for discovering new therapeutic agents. nih.govresearchgate.net
Benzothiophenes: Through multi-component domino reactions, CF3-ynones can be used to construct benzothiophene-fused heterocycles, which have demonstrated significant anticancer properties in vitro. nih.gov
The utility of these building blocks allows for the late-stage modification of complex molecules, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. mdpi.com
Potential Applications in Advanced Materials Research (e.g., Fluoropolymers, Optoelectronic Materials)
The unique properties imparted by fluorine make trifluoromethylated compounds attractive for advanced materials applications. thieme.de Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. rsc.org
Fluoropolymers: The presence of both a polymerizable alkyne group and a trifluoromethyl group makes this compound a potential monomer for the synthesis of novel fluoropolymers. While polymerization of this specific monomer is not detailed in the literature, related structures like 2-trifluoromethylphenyl acetylene (B1199291) have been polymerized. clearsynth.com Such polymers could exhibit enhanced thermal stability, chemical inertness, and specific dielectric properties, making them suitable for high-performance coatings, lubricants, and composites. rsc.org
Optoelectronic Materials: The introduction of fluorine atoms into conjugated polymers is a widely used strategy to tune their electronic properties for applications in organic electronics. nih.gov Fluorination, including the use of CF3 groups, can lower the frontier molecular orbital (LUMO and HOMO) energy levels, which is beneficial for creating high-performance n-type and ambipolar materials for organic field-effect transistors (OFETs) and organic solar cells. nih.gov The acetylene unit provides a basis for creating a conjugated polymer backbone. Therefore, polymers derived from trifluoromethylated acetylenes are promising candidates for the development of new organic semiconductors with tailored optoelectronic properties. nih.govmonash.edu
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of organofluorine compounds has traditionally relied on methods that are often not environmentally benign, involving hazardous reagents and generating significant waste. cas.cntandfonline.com Future research must prioritize the development of greener synthetic routes to 5,5,5-Trifluoropent-3-yn-1-ol.
Key areas of focus include:
Atom-Economical Reagents: Moving away from classical fluorination methods that use hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) is crucial. tandfonline.com Research into utilizing safer, more cost-effective, and atom-economical trifluoromethyl sources is needed.
Catalytic Approaches: The development of catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. This includes exploring transition-metal catalysis or organocatalysis for the key bond-forming steps in the synthesis of the trifluoropentynol backbone.
Alternative Energy Sources: Investigating the use of microwave irradiation and sonochemistry could lead to more efficient and sustainable protocols. nih.gov These techniques can often reduce reaction times, lower energy consumption, and in some cases, enable reactions in more environmentally friendly solvents like water. nih.gov
Benign Solvents: A shift towards using greener solvents or even solvent-free conditions would significantly improve the environmental footprint of the synthesis.
| Strategy | Advantage | Research Goal for this compound |
| Catalysis | Reduces waste, milder conditions. | Develop catalytic coupling of a C2-alcohol fragment with a C3-CF₃ fragment. |
| Alternative Energy | Faster reactions, lower energy use. nih.gov | Optimize microwave or ultrasound-assisted synthesis protocols. nih.gov |
| Greener Reagents | Improved safety, less toxic waste. sciencedaily.comeurekalert.org | Identify and validate non-hazardous trifluoromethylating agents. |
| Benign Solvents | Reduced environmental impact. | Establish synthetic routes effective in aqueous media or biodegradable solvents. |
Exploration of Novel Reactivities and Catalytic Transformations
The dual functionality of this compound—a propargylic alcohol derivative—opens the door to a wide range of chemical transformations. Future research should focus on exploring its reactivity with modern catalytic systems.
Propargylic Substitution: The hydroxyl group can be activated by various catalysts to facilitate its substitution by a range of nucleophiles. Research into catalytic systems, such as those based on gold, iridium, or Lewis acids like Boron trifluoride etherate, could enable the direct coupling of the trifluoropentynyl scaffold with arenes, heterocycles, and other carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.orgnih.gov This would provide direct access to a diverse library of complex molecules.
Transformations of the Alkyne: The internal alkyne is a hub for further functionalization. Exploring reactions like visible-light photoredox catalysis could enable novel transformations, such as multicomponent oxidative trifluoromethylation to produce α-trifluoromethyl ketones or other difunctionalization reactions. mdpi.comnih.gov The selective reduction or oxidation of the alkyne would also yield valuable trifluoromethylated allylic alcohols or diketones.
Intramolecular Cyclizations: With appropriate derivatization of the terminal alcohol, intramolecular reactions can be designed. For example, gold(I) catalysis has been used to transform propargylic alcohols into heterocycles via allene (B1206475) oxide intermediates, a pathway that could be explored for this compound. acs.org
| Reaction Type | Potential Catalyst | Resulting Structure |
| Propargylic C-C Coupling | Ir-Sn Bimetallic acs.org | Aryl- or allyl-substituted trifluoropentyne |
| Propargylic C-N Coupling | Lewis Acids (e.g., BF₃·Et₂O) nih.gov | Trifluoromethyl-alkynyl amines/amides |
| Alkyne Difunctionalization | Photoredox Catalysts mdpi.comnih.gov | α-Trifluoromethyl ketones, vicinal dihalides |
| Cyclization | Gold(I) acs.org | Functionalized heterocycles |
Application in Asymmetric Synthesis for Chiral Fluoroalkynols
While this compound is achiral, the synthetic strategies used to create it can be adapted for asymmetric synthesis to produce valuable chiral fluoroalkynols. Enantiomerically pure propargylic alcohols are critical building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netrsc.org
Future research should investigate the asymmetric synthesis of related chiral structures, for example, through the catalytic asymmetric addition of a trifluoromethyl-alkyne nucleophile to an aldehyde. acs.org A variety of well-established catalytic systems could be adapted for this purpose, including those using:
Zinc(II) salts with chiral ligands like (+)-N-methylephedrine. organic-chemistry.org
Indium(III) complexes with BINOL derivatives. organic-chemistry.org
Titanium(IV) isopropoxide in combination with BINOL. organic-chemistry.org
Successfully developing these methods would provide access to enantiopure secondary and tertiary fluoroalkynols, significantly broadening the utility of this structural class in stereoselective synthesis. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of many fluorinated compounds involves hazardous reagents or unstable intermediates, making traditional batch processing challenging and risky. beilstein-journals.orgvapourtec.com Continuous flow chemistry offers a powerful solution by providing enhanced safety, precise reaction control, and improved scalability. researchgate.netdurham.ac.uk
Flow Synthesis: Adapting the synthesis of this compound to a flow reactor setup could enable the safe handling of reactive fluorinating agents and allow for precise control over reaction parameters like temperature and residence time. durham.ac.ukmit.edu This is particularly advantageous for reactions involving gases or highly exothermic processes. researchgate.net The improved efficiency and higher throughput of flow systems make them ideal for industrial-scale production.
Automated Synthesis: The rise of automated synthesis platforms, which often use pre-packaged reagent cartridges, offers the potential for rapid, on-demand synthesis of derivatives. sigmaaldrich.comyoutube.com Integrating the synthesis of this compound and its subsequent derivatization into such platforms would accelerate the discovery of new molecules for materials science and medicinal chemistry by allowing for the rapid generation of compound libraries. wikipedia.orgsynplechem.com
Design and Synthesis of New Bioactive Molecules Incorporating the this compound Motif
The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. mit.edu The CF₃ group can improve metabolic stability, increase lipophilicity, and alter binding affinity by acting as a bioisostere for other chemical groups like methyl, ethyl, or even nitro groups. researchgate.netnih.govresearchgate.netselvita.com
The this compound scaffold is therefore a highly attractive building block for the design of new bioactive molecules. Future research should focus on:
Scaffold for Drug Discovery: Using the compound as a starting point for the synthesis of new chemical entities. The alcohol provides a handle for connecting the motif to other pharmacophores, while the alkyne can be used for further modification or to orient substituents in a defined three-dimensional space.
Bioisosteric Replacement: Systematically replacing key functional groups in existing drug molecules with the this compound motif to investigate potential improvements in potency, selectivity, or pharmacokinetic profiles.
Fragment-Based Drug Design: Utilizing the compound as a fragment in screening campaigns against various biological targets. Its unique electronic and steric properties could lead to the discovery of novel binding interactions. The successful replacement of an aliphatic nitro group with a CF₃ group in CB1 receptor modulators highlights the potential of such bioisosteric strategies. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
